molecular formula C13H14N2O B1404680 (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile CAS No. 1272755-31-3

(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Cat. No. B1404680
M. Wt: 214.26 g/mol
InChI Key: ALFHJBBHXKYUNR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of acetonitrile is CH₃CN . It is a small polar molecule with a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless, flammable, water-miscible liquid with a strong odor . It’s a solvent that’s also used to make plastics, medicines, and other substances . Acetonitrile is a polar chemical that dissolves in water as well as other polar solvents .

Scientific Research Applications

1. Molecular and Crystal Structure Analysis

  • Study: "2-[1′-(Benzyloxy)spiro[indane-1,2′-pyrrolidine]-5′-yl]acetonitrile" (Moreno-Fuquen et al., 2013) analyzed the molecular and crystal structure of a related compound, showing unique dihedral angles and ring conformations, which are significant for understanding molecular interactions and design.
    • Moreno-Fuquen et al., 2013
  • Study: "Oxidative reactions of azines" (Soldatenkov et al., 1997) explored reactions involving similar pyrrolidine structures, providing insights into potential chemical pathways and transformations relevant to (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile.
  • Study: "Thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of pyrrolidine-, piperidine-, and tetrahydrothiophene-2-ethanol" (Sakanoue et al., 1990) describes pyrolysis reactions of compounds with pyrrolidine structures, shedding light on complex reaction mechanisms.
  • Study: "Poly[bis(pyrrol-2-yl)arylenes]: Conducting Polymers from Low Oxidation Potential Monomers" (Sotzing et al., 1996) discusses the synthesis of polymers using pyrrol-2-yl-based monomers, indicating possible applications in conducting materials.

Safety And Hazards

Acetonitrile is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . Proper safety measures should be taken when handling acetonitrile, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-[(2R)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHJBBHXKYUNR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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